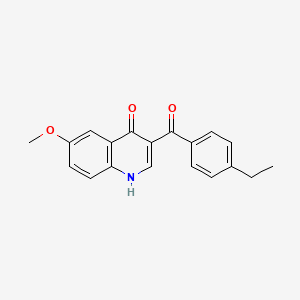

3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

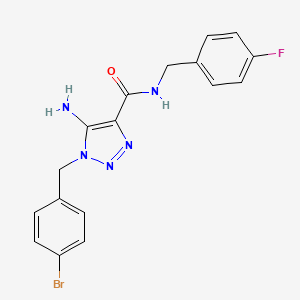

The compound "3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry for drug development. The presence of substituents such as methoxy and ethylbenzoyl groups can significantly influence the chemical and biological properties of these compounds.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of indenopyrazoles, which are structurally related to quinolines, involves a two-step process starting from indanones and phenyl isothiocyanates . Similarly, the synthesis of 4-hydroxyquinolines can be achieved through uncatalyzed condensations of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides followed by reduction . Another example includes the synthesis of 3-substituted quinolinones from the reaction of ethyl halomethylmethoxybenzoates with sodium thiolates, followed by treatment with lithium diisopropylamide and reaction with nitriles . These methods highlight the versatility of synthetic approaches in the formation of quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the quinoline core, which consists of a benzene ring fused to a pyridine ring. The substitution pattern on the quinoline core, such as the position and nature of the substituents, plays a crucial role in determining the compound's reactivity and interaction with biological targets. For example, the position of the methoxy group and the methoxycarbonyl group on the anilinoquinazoline framework is essential for cell growth inhibition activity . NMR spectroscopy and computational methods are often used to study the tautomeric equilibrium and confirm the structure of synthesized quinoline derivatives .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For instance, the reaction of quinolinones with hydroxylamine has been investigated, leading to the formation of isoxazoloquinolinones under different experimental conditions . The reactivity of quinoline derivatives with nitriles to form isoquinolinones has also been demonstrated . These reactions are crucial for the structural diversification of quinoline-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like methoxy, ethyl, and benzoyl groups can affect these properties and, consequently, the pharmacokinetic profile of the compounds. The presence of electron-donating or electron-withdrawing groups can also impact the acidity or basicity of the quinoline nitrogen, which is relevant for the compound's interaction with biological targets and enzymes .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of related compounds, such as 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, demonstrates the potential of these compounds in chemical synthesis and the development of new compounds with potential applications in various fields (Min Wang et al., 2015).

Biological Activity

- Some derivatives, such as 5-amino-2-aroylquinolines, have been found to possess significant antiproliferative activity and potential as tubulin polymerization inhibitors, indicating their possible use in cancer research (Hsueh-Yun Lee et al., 2011).

- The exploration of quinoline derivatives in synthesizing Schiff bases derived from 1,3,4-thiadiazole compounds reveals their potential antitumor and antimicrobial properties, highlighting their relevance in pharmacology and drug development (M. Gür et al., 2020).

Material Science and Spectroscopy

- Studies on hydroxyl-azo dyes derived from quinoline-2(1H)-one, such as the synthesis of 6-ethyl-4-hydroxyquinolin-2(1H)-one, offer insights into their use in material science, particularly in the development of dyes with specific properties (A. Yahyazadeh et al., 2022).

Radiopharmaceuticals

- The radioiodination and biodistribution of newly synthesized benzoquinazolines, like 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4(3H)-one, suggest their potential application in the development of radiopharmaceuticals for cancer imaging and therapy (R. Al-Salahi et al., 2018).

Sensors and Detection

- The creation of rhodamine-2-thioxoquinazolin-4-one conjugates as chemosensors for Fe3+ ions demonstrates the use of quinoline derivatives in the development of highly sensitive and selective sensors, with applications in environmental monitoring and biochemistry (Y. Wang et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-ethylbenzoyl)-6-methoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-3-12-4-6-13(7-5-12)18(21)16-11-20-17-9-8-14(23-2)10-15(17)19(16)22/h4-11H,3H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBWYPZBYIHLRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2511483.png)

![1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2511484.png)

![3-Fluorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B2511485.png)

![2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2511486.png)

![3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B2511487.png)

![N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]-1-cyclohexanecarboxamide](/img/structure/B2511490.png)

![2,6-difluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2511491.png)

![4-Methoxy-1-methyl-5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2511493.png)

![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/no-structure.png)